ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate
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Overview
Description
Ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a pyranone ring, and multiple functional groups, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate typically involves multi-step organic synthesis. One common approach includes:
Formation of the Benzodioxole Ring: Starting with a suitable precursor, such as a catechol derivative, the benzodioxole ring can be formed through methoxylation reactions using reagents like dimethyl sulfate.
Construction of the Pyranone Ring: The pyranone ring can be synthesized via aldol condensation reactions involving aldehydes and ketones, followed by cyclization.
Esterification: The final step involves esterification of the intermediate compounds to form the ethyl ester group, using reagents like ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The carbonyl groups in the pyranone ring can be reduced to hydroxyl groups using reducing agents like NaBH₄ (Sodium borohydride).
Substitution: The methoxy groups on the benzodioxole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted benzodioxole derivatives
Scientific Research Applications
Ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate involves its interaction with various molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to active sites or allosteric sites, it can inhibit the activity of specific enzymes.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways.
Scavenge Free Radicals: Its antioxidant properties allow it to neutralize free radicals, reducing oxidative stress.
Comparison with Similar Compounds
Ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate can be compared with similar compounds such as:
Ethyl 3-(4-methoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate: Differing by one methoxy group, this compound may have slightly different chemical and biological properties.
Mthis compound: The methyl ester variant, which may exhibit different reactivity and solubility.
Propyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate: The propyl ester variant, which may have different pharmacokinetic properties.
Properties
Molecular Formula |
C20H22O10 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
ethyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]propanoate |
InChI |
InChI=1S/C20H22O10/c1-4-27-15(23)7-12(17-16(24)13(22)5-10(8-21)30-17)11-6-14(25-2)19-20(18(11)26-3)29-9-28-19/h5-6,12,21,24H,4,7-9H2,1-3H3 |
InChI Key |
ZLXLIQZJABYJLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C2C(=C1OC)OCO2)OC)C3=C(C(=O)C=C(O3)CO)O |
Origin of Product |
United States |
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